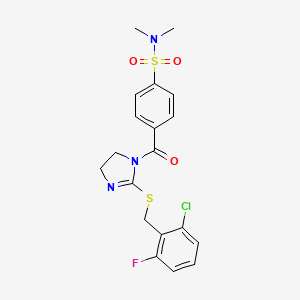![molecular formula C14H15F3N2O B2955302 N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide CAS No. 2179723-57-8](/img/structure/B2955302.png)
N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide, also known as TFMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. TFMPA is a pyrrolidine derivative that has been shown to have various biological and pharmacological effects.
作用機序
The mechanism of action of N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide is complex and not fully understood. It is known to interact with the GABA(A) receptor, which is a ligand-gated ion channel that plays a crucial role in the regulation of neuronal excitability. N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide has been shown to bind to a specific site on the receptor, resulting in the modulation of its activity. This modulation can lead to changes in the electrical activity of neurons, which can ultimately affect various physiological processes.
Biochemical and Physiological Effects:
N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the GABA(A) receptor, resulting in changes in neuronal excitability. N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide has been shown to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models.
実験室実験の利点と制限
N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide has several advantages for use in lab experiments. It is a highly selective ligand for the GABA(A) receptor, allowing for the specific modulation of this receptor without affecting other ion channels. Additionally, N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide has been shown to have good stability and solubility, making it easy to work with in lab settings. However, one limitation of N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide is that it can be difficult to synthesize, which can limit its availability for use in experiments.
将来の方向性
There are several future directions for the study of N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide. One area of research is the development of new synthesis methods that can improve the yield and purity of N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide and its potential use in the treatment of neurological disorders. Finally, N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide could be used as a tool for studying the role of the GABA(A) receptor in various physiological processes, which could lead to the development of new treatments for a wide range of disorders.
合成法
N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(Trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a base, followed by the addition of prop-2-enamide. This method has been shown to yield high-quality N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide with good purity.
科学的研究の応用
N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological and pharmacological effects, including its ability to modulate ion channels, such as the GABA(A) receptor, and its potential use as a tool for studying the role of these channels in various physiological processes. N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and anxiety.
特性
IUPAC Name |
N-[1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-2-13(20)18-11-7-8-19(9-11)12-5-3-10(4-6-12)14(15,16)17/h2-6,11H,1,7-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOVYLORGBRGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

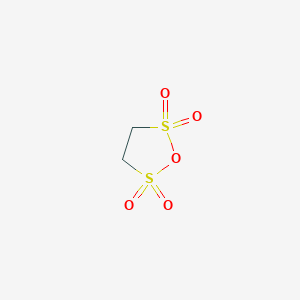
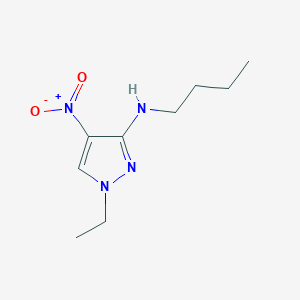
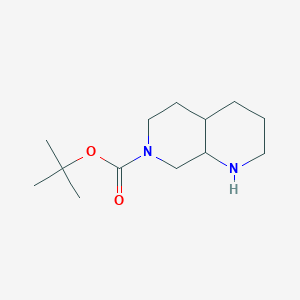

![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2955231.png)
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2955233.png)


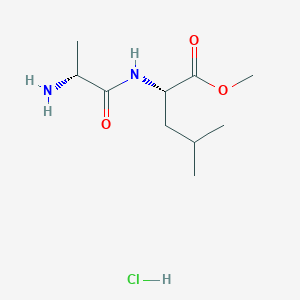
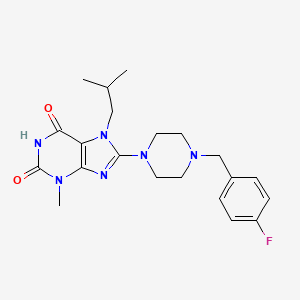
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955239.png)

